Cyclopropyl(isoxazolidin-2-yl)methanone

Description

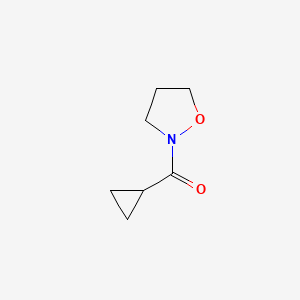

Cyclopropyl(isoxazolidin-2-yl)methanone is a synthetic organic compound characterized by a cyclopropyl group attached to a ketone moiety (methanone) and an isoxazolidin-2-yl heterocyclic ring. The isoxazolidine ring is a five-membered structure containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties to the molecule. The cyclopropyl group, a strained three-membered carbocycle, enhances rigidity and may influence metabolic stability or binding interactions in biological systems.

Properties

CAS No. |

154082-24-3 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 |

IUPAC Name |

cyclopropyl(1,2-oxazolidin-2-yl)methanone |

InChI |

InChI=1S/C7H11NO2/c9-7(6-2-3-6)8-4-1-5-10-8/h6H,1-5H2 |

InChI Key |

DYKZFWRDQBFZSS-UHFFFAOYSA-N |

SMILES |

C1CN(OC1)C(=O)C2CC2 |

Synonyms |

Isoxazolidine, 2-(cyclopropylcarbonyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Cyclopropyl derivatives, including cyclopropyl(isoxazolidin-2-yl)methanone, have been studied for their potential as antimicrobial agents. The unique structural features of cyclopropyl rings can enhance the biological activity of compounds by increasing their ring strain and influencing their interaction with biological targets. For instance, the introduction of cyclopropyl moieties into β-lactam antibiotics has been shown to modify their reactivity and improve efficacy against resistant bacterial strains .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that nitrogen-containing heterocycles, such as isoxazolidines, can play a crucial role in the development of anticancer drugs by serving as scaffolds for drug design. The ability of this compound to interact with specific cellular targets makes it a candidate for further exploration in cancer therapy .

Synthetic Applications

Organic Synthesis

this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to undergo various chemical reactions, including cycloadditions and rearrangements. For example, studies have shown that acid-mediated thermal fragmentation of spirocyclobutane-isoxazolidines can yield valuable products like β-lactams, demonstrating the versatility of isoxazolidine derivatives in synthetic pathways .

Reactivity Studies

The compound's reactivity has been a focus of several studies aimed at understanding its behavior under different conditions. Research has indicated that protonation at the nitrogen atom of isoxazolidines can lead to significant rearrangements, which may be exploited in synthetic strategies to create complex molecules .

Case Study 1: Antimicrobial Efficacy

A study explored the incorporation of cyclopropyl rings into β-lactam structures, revealing that these modifications enhanced the antimicrobial activity against resistant strains of bacteria. The findings suggested that the increased ring strain from cyclopropyl substitution improved binding affinity to bacterial transpeptidases, thus enhancing antibiotic efficacy .

Case Study 2: Anticancer Drug Development

In another investigation, researchers synthesized a series of isoxazolidine derivatives including this compound and tested their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, warranting further development as potential anticancer agents .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial | Cyclopropyl β-lactams | Enhanced activity against resistant bacteria |

| Anticancer | Isoxazolidine derivatives | Significant cytotoxic effects on cancer cell lines |

| Organic Synthesis | This compound | Versatile intermediate for complex organic reactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements—cyclopropyl, isoxazolidinone, and ketone—are compared below with analogous molecules from the evidence:

Key Observations:

Cyclopropyl Group: In procyazine, the cyclopropylamino group attached to a triazine ring contributes to its herbicidal activity by interfering with plant photosynthesis . In contrast, the cyclopropyl group in the target compound may enhance steric hindrance or metabolic resistance in pharmaceutical contexts.

Heterocyclic Systems: The isoxazolidinone ring in the target compound differs from triazine (procyazine) or imidazo-pyrrolo-pyrazine (). Isoxazolidinones are known for their role as chiral auxiliaries or bioactive scaffolds, while triazines are common in agrochemicals due to their electron-deficient reactivity .

Ketone Functionality: The benzoyl ketone in pyrazoxyfen () facilitates binding to plant acetolactate synthase, a target in herbicide design. The methanone group in the target compound could similarly participate in hydrogen bonding or dipole interactions in biological systems .

Physicochemical and Reactivity Comparisons

While direct data on the target compound are unavailable, inferences can be drawn from analogous structures:

- Lipophilicity : Cyclopropyl groups generally increase lipophilicity compared to linear alkyl chains. This property is critical in pesticides (e.g., procyazine) for membrane penetration and in pharmaceuticals (e.g., ) for blood-brain barrier permeability .

- Strain and Stability: The cyclopropane ring’s angle strain may enhance reactivity in ring-opening reactions, a feature exploited in procyazine’s mode of action. Isoxazolidinones, however, are more stable due to resonance stabilization of the heterocycle .

- Stereoelectronic Effects: The ketone in the target compound may act as a hydrogen-bond acceptor, similar to pyrazoxyfen’s benzoyl group, while the isoxazolidinone’s nitrogen could engage in acid-base interactions .

Preparation Methods

Direct Coupling via Acylation

Acylation of preformed isoxazolidines with cyclopropanecarbonyl chloride represents a straightforward approach. However, steric hindrance from the cyclopropane ring may necessitate activating agents (e.g., DCC/DMAP) and inert solvents (CH₂Cl₂).

Tandem Cyclopropanation-Cycloaddition

A more efficient route involves sequential titanium-mediated cyclopropanation followed by in situ nitrone formation and cycloaddition. For example:

-

Synthesize a cyclopropane-bearing aldehyde via Kulinkovich reaction.

-

Generate a nitrone from the aldehyde and hydroxylamine.

-

Perform [3+2] cycloaddition with a suitable dipolarophile (e.g., vinyl ether).

This method avoids isolation of sensitive intermediates, improving overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Q & A

Q. What are the key synthetic pathways for preparing cyclopropyl(isoxazolidin-2-yl)methanone derivatives?

this compound derivatives are typically synthesized via multi-step routes involving cyclopropanation and isoxazolidine ring formation. A common approach includes:

- Allylation and halocyclization : Allyl oximes or hydrazides undergo enantioselective allylation followed by bromocyclization to form the isoxazolidine core. Optimized conditions (e.g., 2.5 mol% catalyst loading, DIPEA removal with NH₄Cl) improve enantiomeric excess (up to 95%) and yield .

- One-pot synthesis : Streamlined protocols reduce intermediate isolation steps, enhancing efficiency for derivatives like (4-bromo-3,5-diphenylisoxazolidin-2-yl)methanone .

- Functional group compatibility : Reactions require controlled temperature, solvent selection (e.g., dichloromethane), and monitoring via TLC or HPLC .

Q. How can structural characterization of this compound derivatives be optimized?

Key techniques include:

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data resolves cyclopropane ring geometry and isoxazolidine stereochemistry .

- Spectroscopic methods :

- IR spectroscopy : C=O stretches (~1659 cm⁻¹) and nitro/amine groups confirm functionalization .

- NMR : Cyclopropane protons appear as distinct multiplets (δ 0.5–2.5 ppm), while isoxazolidine protons show coupling patterns indicative of ring conformation .

- HRMS-ESI : Validates molecular formulas (e.g., [M+H]⁺ for C₂₂H₁₇BrCl₂NO₂: 475.981 observed vs. 475.981 calculated) .

Q. What are common reactivity patterns of the isoxazolidine ring in this compound class?

The isoxazolidine ring exhibits:

- Electrophilic substitution : Bromination at the C4 position occurs under mild conditions (NBS, DCM) .

- Reductive ring-opening : LiAlH₄ reduces the N–O bond, yielding amino alcohol intermediates for further functionalization .

- Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl) hinder reactivity, necessitating optimized catalysts or prolonged reaction times .

Advanced Research Questions

Q. How can enantioselectivity in this compound synthesis be improved?

Enantioselective synthesis challenges include managing steric hindrance and stereochemical drift. Strategies involve:

- Chiral catalysts : Binaphthyl-based catalysts (e.g., (R)-BINOL) induce asymmetry during allylation, achieving up to 95% ee .

- Solvent and temperature effects : Low-polarity solvents (toluene) and sub-zero temperatures stabilize transition states .

- Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries to guide catalyst design .

Q. What methodologies resolve contradictions in crystallographic vs. spectroscopic data for these compounds?

Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., ring puckering). Solutions include:

- Variable-temperature NMR : Detects conformational exchange in isoxazolidine rings (e.g., coalescence temperatures >100°C) .

- Complementary techniques : Pair crystallography with NOESY/ROESY to validate spatial arrangements .

- DFT-based conformational analysis : Compares computed and experimental spectra to identify dominant conformers .

Q. How do electronic effects of substituents influence the biological activity of these derivatives?

- Electron-withdrawing groups (e.g., -CF₃, -NO₂): Enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450), as shown in molecular docking studies .

- Steric bulk : 3,4-Dimethylphenyl groups reduce metabolic degradation but may lower solubility, requiring formulation optimization .

- Quantitative Structure-Activity Relationship (QSAR) : Machine learning models correlate substituent Hammett constants (σ) with IC₅₀ values .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in bromocyclization reactions?

Low yields often stem from competing pathways or byproduct formation. Mitigation includes:

- Additive screening : Brønsted acids (e.g., TFA) stabilize intermediates, improving regioselectivity .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs and enhance reproducibility .

- In situ monitoring : ReactIR tracks intermediate formation to adjust reaction parameters dynamically .

Q. How can computational tools predict reaction outcomes for novel derivatives?

- Retrosynthetic software (e.g., Chematica): Identifies viable routes for complex targets .

- Machine learning : Trained on reaction databases (e.g., Reaxys), models predict optimal conditions for nitro reduction or cyclopropanation .

- Molecular dynamics : Simulates solvent effects on transition states to guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.